G-5555

PAK1 Kinase Inhibition Biochemical Assay

G-5555 is the definitive chemical probe for Group I PAK (PAK1/2/3) research. Directly engineered from FRAX1036, it eliminates predecessor safety liabilities (hERG) while maintaining potent target engagement (PAK1 Ki = 3.7 nM). Its validated oral bioavailability and MAPK pathway modulation in BRAF-mutant/PAK-amplified models make it the benchmark for preclinical oncology programs. Avoid confounded experimental data by selecting the isoform-specific, pharmacologically optimized standard trusted for robust in vivo efficacy and translational relevance.

Molecular Formula C25H25ClN6O3
Molecular Weight 493.0 g/mol
Cat. No. B607583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG-5555
SynonymsG‑5555;  G 5555;  G5555.
Molecular FormulaC25H25ClN6O3
Molecular Weight493.0 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CC5OCC(CO5)N)NC)Cl
InChIInChI=1S/C25H25ClN6O3/c1-14-4-3-5-21(30-14)15-6-7-18(20(26)9-15)19-8-16-10-29-25(28-2)31-23(16)32(24(19)33)11-22-34-12-17(27)13-35-22/h3-10,17,22H,11-13,27H2,1-2H3,(H,28,29,31)
InChIKeyZBCMHWUFWQFPLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





G-5555: A Highly Potent and Selective Group I PAK Inhibitor for Oncology Research Procurement


G-5555 is a small molecule, ATP-competitive inhibitor of Group I p21-activated kinases (PAK1, PAK2, PAK3), a class of serine/threonine kinases involved in tumorigenesis and cancer progression [1]. It was specifically designed as an optimized derivative of the earlier PAK inhibitor FRAX1036, addressing key pharmacological liabilities while maintaining potent target engagement . G-5555 is characterized by high biochemical potency against PAK1 (Ki = 3.7 nM) and a well-defined kinome selectivity profile .

The Critical Risk of Substituting G-5555 with a Generic PAK Inhibitor


Generic substitution among PAK inhibitors is scientifically unsound due to significant differences in isoform selectivity (Group I vs. Group II PAKs), off-target profiles, and key pharmacological properties that directly impact experimental outcomes. For instance, simply choosing another PAK inhibitor without considering its specific selectivity profile can confound results, as demonstrated by the differences in potency between G-5555 and FRAX1036 in thyroid cancer models [1]. Furthermore, safety liabilities like hERG channel inhibition, which limit the in vivo utility of earlier compounds like FRAX1036, were explicitly engineered out of G-5555, making it a safer tool for preclinical studies [2].

G-5555: A Head-to-Head Quantitative Evidence Guide for Procurement and Experimental Design


Superior Biochemical Potency on PAK1 Compared to the Predecessor FRAX1036

G-5555 demonstrates a 6.3-fold improvement in biochemical potency against PAK1 compared to its predecessor, FRAX1036. This improved target engagement is a direct result of the chemical optimization strategy that aimed to overcome the limitations of FRAX1036 [1].

PAK1 Kinase Inhibition Biochemical Assay

Significantly Reduced Cardiovascular Liability (hERG Inhibition) Relative to FRAX1036

G-5555 was designed to mitigate the high hERG channel inhibition associated with the basic amine in FRAX1036. This design strategy was successful, resulting in a >250-fold reduction in hERG affinity compared to the approximate IC50 of FRAX1036 [1]. This translates to a low risk of QT interval prolongation, a critical safety concern for in vivo studies.

hERG Cardiotoxicity Safety Pharmacology

Greater In Vitro Potency and In Vivo Efficacy in Thyroid Cancer Compared to FRAX1036

In a direct comparative study of thyroid cancer models, G-5555 demonstrated consistently greater potency than FRAX1036. It reduced cell viability in BRAF-mutant and RAS-mutant cell lines with lower IC50 values and, in a genetically engineered mouse model of BRAF^V600E-driven papillary thyroid cancer, G-5555 significantly restrained tumor growth [1].

Thyroid Cancer BRAF V600E Cell Viability In Vivo Efficacy

Preferential Activity in PAK1-Amplified Breast Cancer Cell Lines Compared to Non-Amplified Lines

G-5555 shows significantly greater growth inhibitory activity in breast cancer cell lines harboring PAK1 gene amplification, a known oncogenic driver. This contrasts with its lower activity in non-amplified lines, establishing a clear biomarker-driven response [1][2].

Breast Cancer PAK1 Amplification Biomarker Precision Oncology

High Oral Bioavailability and Favorable PK Profile in Preclinical Species

G-5555 exhibits a favorable pharmacokinetic profile characterized by low clearance and high oral bioavailability in both mice and monkeys. This profile is essential for achieving sustained target engagement in vivo following oral administration and represents a key improvement over many research tool compounds [1].

Pharmacokinetics Oral Bioavailability In Vivo Studies ADME

Validated In Vivo Target Engagement and Anti-Tumor Efficacy in Multiple Xenograft Models

G-5555 has demonstrated robust pharmacodynamic modulation and tumor growth inhibition in multiple human xenograft models. Oral dosing leads to a dose-dependent reduction in phospho-MEK, a downstream marker of PAK pathway activity, and achieves significant tumor growth inhibition in both NSCLC and breast cancer models [1][2].

Pharmacodynamics Tumor Xenograft NSCLC Breast Cancer Target Engagement

Recommended Application Scenarios for G-5555 in Oncology and Kinase Research


Investigating Group I PAK Dependency in MAPK-Driven Cancers

Based on evidence of its high potency against Group I PAKs and efficacy in BRAF-mutant thyroid cancer [1] and NSCLC [2], G-5555 is a superior tool for interrogating PAK1/2/3 dependency in tumors with hyperactive MAPK signaling. It can be used to study mechanisms of resistance to BRAF and MEK inhibitors, and to evaluate the therapeutic potential of vertical pathway blockade (e.g., combination with vemurafenib).

Targeted In Vivo Studies in PAK1-Amplified Breast Cancer Models

The clear biomarker-driven response of G-5555 in PAK1-amplified breast cancer cell lines [3] makes it the ideal candidate for in vivo efficacy studies in models like MDA-MB-175. This scenario leverages the compound's validated oral bioavailability and pharmacodynamics [4] to generate robust, translatable data on targeted therapy for this specific patient subset.

Chemical Biology Studies Requiring a Well-Characterized and Safer Group I PAK Tool Compound

For research that requires chronic in vivo dosing to study PAK biology in tumor progression or metastasis, G-5555's combination of favorable oral PK and a superior cardiovascular safety profile (low hERG liability) [5] makes it a more suitable and less confounded tool compared to earlier-generation inhibitors like FRAX1036.

Benchmarking Novel Group I PAK Inhibitors in Lead Optimization Campaigns

In drug discovery programs targeting Group I PAKs, G-5555 serves as an excellent benchmark reference compound. Its well-defined biochemical potency (PAK1 Ki = 3.7 nM) , kinome selectivity profile [6], and robust in vivo PK/PD relationships [4] provide clear, quantitative criteria for evaluating the advancement of new chemical matter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for G-5555

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.